molecular formula C16H17N3O2 B11703537 N'-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide

N'-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide

Cat. No.: B11703537
M. Wt: 283.32 g/mol
InChI Key: ZIQHKSGKHMULCI-WOJGMQOQSA-N
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Description

N’-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide is an organic compound with the molecular formula C16H17N3O2 It is characterized by the presence of an aminophenyl group and a methoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .

Industrial Production Methods

Industrial production of N’-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide is unique due to the presence of both the aminophenyl and methoxybenzohydrazide groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C16H17N3O2/c1-11(12-3-7-14(17)8-4-12)18-19-16(20)13-5-9-15(21-2)10-6-13/h3-10H,17H2,1-2H3,(H,19,20)/b18-11+

InChI Key

ZIQHKSGKHMULCI-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)N

Origin of Product

United States

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